molecular formula C12H8Br2 B11953281 1,2-Dibromo-1,2-dihydroacenaphthylene CAS No. 14209-08-6

1,2-Dibromo-1,2-dihydroacenaphthylene

Cat. No.: B11953281
CAS No.: 14209-08-6
M. Wt: 312.00 g/mol
InChI Key: FHGUOMIZSATHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H8Br2 It is a derivative of acenaphthylene, where two bromine atoms are added to the 1 and 2 positions of the dihydroacenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,2-dihydroacenaphthylene can be synthesized through the bromination of acenaphthylene. The reaction typically involves the addition of bromine (Br2) to acenaphthylene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dibromo-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic and steric effects of the bromine atoms .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene ring system.

Properties

CAS No.

14209-08-6

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

IUPAC Name

1,2-dibromo-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H

InChI Key

FHGUOMIZSATHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.